molecular formula C7H7N3 B064797 3-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 194278-45-0

3-Methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B064797
M. Wt: 133.15 g/mol
InChI Key: JJLBTVYCYWUHCH-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[4,3-b]pyridine belongs to a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers. These compounds have been extensively studied due to their diverse chemical properties and potential biomedical applications (Donaire-Arias et al., 2022).

Synthesis Analysis

The synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine typically involves starting materials such as 2-chloronicotinic acid, undergoing processes like reduction, oxidation, oximation, and cyclization. This method offers advantages such as low cost, easy operation, and environmental friendliness, making it suitable for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

Advanced spectral analysis and quantum studies have been conducted on derivatives of 3-Methyl-1H-pyrazolo[4,3-b]pyridine to understand their molecular structure better. These studies utilize techniques like NMR, MS, and DFT level theory calculations to confirm the structural configurations of synthesized compounds (S. A. Halim & M. Ibrahim, 2022).

Chemical Reactions and Properties

3-Methyl-1H-pyrazolo[4,3-b]pyridines can undergo various chemical reactions, including regioselective synthesis through three-component reactions and cyclization processes. These reactions are facilitated by techniques like ultrasound irradiation, which significantly shortens reaction times and enhances yield (M. Nikpassand et al., 2010).

Physical Properties Analysis

The physical properties of 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been explored through experimental and theoretical investigations. These studies include analysis of vibrational spectra and thermodynamic parameters, providing insight into the stability and reactivity of these compounds (Khaled Bahgat et al., 2009).

Chemical Properties Analysis

3-Methyl-1H-pyrazolo[4,3-b]pyridines exhibit a range of chemical properties, including their ability to act as potent inhibitors for various receptors. This functionality is attributed to their unique molecular structure, allowing for selective binding and inhibition of targeted receptors (F. Manetti et al., 2005).

Scientific Research Applications

  • Biomedical Applications :

    • Pyrazolo[3,4-b]pyridines, including 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives, are explored for their potential in biomedical applications due to their diverse substituent possibilities and synthetic methods. These compounds are significant in drug discovery, particularly in the development of kinase inhibitors and other cancer drug targets (Donaire-Arias et al., 2022).
  • Material Science and Device Characterization :

    • Pyrazolo[4,3-b]pyridine derivatives have been synthesized and characterized for their structural, optical, and electronic properties. These compounds demonstrate stability at high temperatures and have been used in the fabrication of devices like photovoltaic cells and sensors due to their rectification behavior and light-responsive properties (El-Menyawy et al., 2019).
  • Chemical Synthesis :

    • Various synthetic methods have been developed for pyrazolo[3,4-b]pyridines, including microwave-assisted synthesis and solvent-free methods. These techniques offer advantages like shorter reaction times, high yields, and environmentally friendly processes. The derivatives synthesized through these methods are useful in creating diverse molecular structures for further chemical and pharmacological studies (Nikpassand et al., 2010; Shi et al., 2013).

properties

IUPAC Name

3-methyl-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLBTVYCYWUHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442632
Record name 3-Methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-pyrazolo[4,3-b]pyridine

CAS RN

194278-45-0
Record name 3-Methyl-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194278-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Henke, CJ Aquino, LS Birkemo… - Journal of medicinal …, 1997 - ACS Publications
We previously described a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine CCK-A agonists exemplified by compound 1 (GW 5823), which is the first reported binding selective …
Number of citations: 140 pubs.acs.org
Y Li, Y Liu, J Wu, X Liu, L Wang, J Wang… - Journal of Medicinal …, 2023 - ACS Publications
Cyclin-dependent kinase 8 (CDK8), as a kinase subunit of the Mediator complex, is involved in the regulation of RNA polymerase II-mediated transcription, thereby modulating multiple …
Number of citations: 3 pubs.acs.org

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